molecular formula C11H12Cl2O B14043857 1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one

1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one

Cat. No.: B14043857
M. Wt: 231.11 g/mol
InChI Key: QCVUTRKLVWBBSZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2O It is characterized by the presence of two chlorine atoms and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-2-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-Chloro-2-ethylphenyl)propan-2-one: Lacks the additional chlorine atom, resulting in different reactivity and applications.

    1-Chloro-1-(3-ethylphenyl)propan-2-one: Similar structure but without the second chlorine atom, leading to variations in chemical behavior.

    1-(3-Chloro-2-methylphenyl)propan-2-one:

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-chloro-1-(3-chloro-2-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H12Cl2O/c1-3-8-9(11(13)7(2)14)5-4-6-10(8)12/h4-6,11H,3H2,1-2H3

InChI Key

QCVUTRKLVWBBSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)C(C(=O)C)Cl

Origin of Product

United States

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